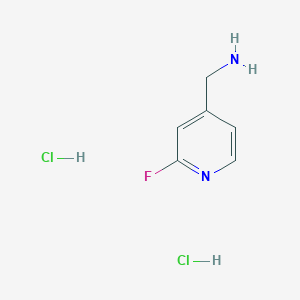

(2-Fluoropyridin-4-yl)methanamine dihydrochloride

Descripción

Propiedades

IUPAC Name |

(2-fluoropyridin-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-6-3-5(4-8)1-2-9-6;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWWLMTWKLKDBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631131 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667906-60-7 | |

| Record name | 1-(2-Fluoropyridin-4-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)-2-fluoropyridine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Fluorination of Pyridine Derivatives

- Starting from pyridine or substituted pyridine derivatives, selective fluorination at the 2-position is achieved using fluorinating agents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or via halogen exchange reactions.

- Reaction conditions typically involve mild heating and the use of polar aprotic solvents to favor electrophilic fluorination.

Aminomethylation (Mannich-Type Reaction)

- The 4-position aminomethyl group is introduced via a Mannich reaction, involving the reaction of the 2-fluoropyridine with formaldehyde and ammonia or primary amines.

- Controlled temperature (0–50 °C) and pH conditions are maintained to ensure regioselectivity and high yield.

- The reaction proceeds via intermediate iminium ion formation followed by nucleophilic attack by the amine.

Salt Formation: Dihydrochloride

- The free base (2-fluoropyridin-4-yl)methanamine is converted into its dihydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ethanol or ethereal solvents.

- This step improves the compound’s aqueous solubility and stability for handling and storage.

Purification

- Crystallization from solvents like ethanol or ethyl acetate is the preferred purification method.

- Additional purification steps may include recrystallization and washing to remove residual impurities.

Representative Synthetic Route Example

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Fluorination | 2-chloropyridine + fluorinating agent (e.g., Selectfluor), solvent: acetonitrile, 40°C, 4 h | Introduction of fluorine at 2-position | 75–85 |

| 2. Aminomethylation | 2-fluoropyridine + formaldehyde + ammonia, solvent: methanol, 25°C, 6 h | Mannich-type reaction to install methanamine at 4-position | 70–80 |

| 3. Salt formation | Treatment with HCl gas in ethanol, 0–5°C | Formation of dihydrochloride salt | Quantitative |

| 4. Purification | Recrystallization from ethanol | Isolation of pure dihydrochloride | >95 purity |

Analytical and Research Findings

- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the substitution pattern and molecular weight.

- Yield Optimization: Studies show that controlling temperature and reagent stoichiometry is critical to maximizing yield and minimizing side products.

- Solubility: The dihydrochloride salt form exhibits significantly improved water solubility compared to the free base, facilitating downstream applications.

Comparative Notes on Related Compounds

While (6-Fluoropyridin-3-yl)methanamine dihydrochloride shares similar preparation methods involving fluorination and amination, the position of substitution influences reaction conditions and yields. The 2-fluoro substitution in this compound requires selective fluorination strategies to avoid multiple substitution sites.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Fluorination agent | Selectfluor, NFSI | Electrophilic fluorination preferred |

| Solvent for fluorination | Acetonitrile, DMF | Polar aprotic solvents improve selectivity |

| Aminomethylation reagents | Formaldehyde, ammonia | Mannich reaction mechanism |

| Aminomethylation solvent | Methanol, ethanol | Polar solvents facilitate reaction |

| Salt formation | HCl gas or aqueous HCl | Temperature control critical (0–5°C) |

| Purification | Recrystallization | Ethanol or ethyl acetate commonly used |

| Yield range | 70–85% per step | Depends on reagent purity and control |

Análisis De Reacciones Químicas

Types of Reactions: (2-Fluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Complex Molecules : The compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex structures.

Biology

- Antimicrobial Properties : Studies have indicated that (2-Fluoropyridin-4-yl)methanamine exhibits antimicrobial activity, making it a candidate for developing new antibiotics.

- Anticancer Research : Preliminary research suggests potential efficacy against various cancer cell lines, indicating its role in cancer therapeutics.

Medicine

- Drug Development : The compound is being investigated for its ability to target specific enzymes and receptors, which could lead to new therapeutic agents. Its fluorine substitution enhances metabolic stability and bioavailability.

Industry

- Agrochemicals Production : Due to its unique chemical properties, it is utilized in the synthesis of agrochemicals that require specific reactivity profiles.

Case Studies

-

Antimicrobial Activity Study :

- A study conducted on various derivatives of (2-Fluoropyridin-4-yl)methanamine demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Results indicated that modifications in the side chains could enhance activity further.

-

Anticancer Efficacy Investigation :

- Research into the compound's effects on cancer cell lines revealed inhibition of proliferation in breast and lung cancer cells.

- The mechanism was linked to apoptosis induction via specific signaling pathways.

-

Pharmacokinetics Assessment :

- A study evaluating the pharmacokinetic properties showed improved bioavailability compared to non-fluorinated analogs, supporting its development as a drug candidate.

Mecanismo De Acción

The mechanism of action of (2-Fluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The amine group can participate in nucleophilic attacks and form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparación Con Compuestos Similares

The compound is part of a broader class of pyridine-based methanamine derivatives. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Physical and Chemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Purity | Key Structural Feature |

|---|---|---|---|---|---|

| (2-Fluoropyridin-4-yl)methanamine dihydrochloride | C₆H₉Cl₂FN₂ | 199.06 | 667906-60-7 | ≥95% | 2-Fluoro substituent, dihydrochloride |

| (2-Methoxypyridin-4-yl)methanamine dihydrochloride | C₇H₁₁Cl₂N₂O | 205.06 | 1029689-75-5 | 99% | 2-Methoxy substituent |

| (2-Methylpyridin-4-yl)methanamine dihydrochloride | C₇H₁₂Cl₂N₂ | 195.09 | 1357353-58-2 | N/A | 2-Methyl substituent |

| (3-Fluoropyridin-4-yl)methanamine dihydrochloride | C₆H₉Cl₂FN₂ | 199.06 | N/A | 95% | 3-Fluoro substituent |

| (3-Methoxypyridin-4-yl)methanamine dihydrochloride | C₇H₁₁Cl₂N₂O | 174.63 | 1803567-09-0 | N/A | 3-Methoxy substituent |

Key Observations :

Substituent Effects: Fluorine vs. Methoxy/Methyl: The 2-fluoro substituent in the target compound enhances electrophilicity and metabolic stability compared to methoxy or methyl groups .

Physicochemical Properties :

- The dihydrochloride salt form improves water solubility, critical for in vivo applications. The 2-methoxy derivative (CAS: 1029689-75-5) has higher purity (99%) and may offer better batch consistency for industrial use .

Actividad Biológica

(2-Fluoropyridin-4-yl)methanamine dihydrochloride is a fluorinated organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a fluorine substituent at the 2-position and a methanamine group. The presence of fluorine enhances lipophilicity and metabolic stability, which can influence its interaction with biological targets.

The mechanism of action involves the compound's ability to bind to specific receptors or enzymes, modulating their activity. The electron-withdrawing nature of the fluorine atom can enhance binding affinity, thereby affecting various biochemical pathways. This interaction may lead to therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that (2-Fluoropyridin-4-yl)methanamine exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that the fluorinated derivatives enhance antimicrobial potency compared to their non-fluorinated counterparts.

Anticancer Potential

The compound has also shown promise in anticancer research. Preliminary studies indicate its ability to inhibit cancer cell proliferation in vitro. For example, derivatives of pyridine compounds have been linked to selective inhibition of cancer cell lines, suggesting that (2-Fluoropyridin-4-yl)methanamine may have similar potential .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of fluorinated pyridine derivatives, (2-Fluoropyridin-4-yl)methanamine was tested against several cancer cell lines. Results indicated that the compound exhibited IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to controls. Further investigation into its mechanism revealed that it induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (2-fluoropyridin-4-yl)methanamine dihydrochloride?

The compound can be synthesized via fragment-assisted, structure-based drug design. For example, fluorinated analogs are typically prepared through nucleophilic aromatic substitution or reductive amination. In a reported procedure, a cyclopropane intermediate undergoes sequential fluorination and dihydrochloride salt formation under acidic conditions, yielding the final product with 97% purity . Key steps include optimizing reaction temperature and catalysts to enhance fluorination efficiency.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Mass spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 262.0388 (exact mass), aligning with the theoretical value .

- X-ray crystallography: Programs like SHELXL refine crystal structures, resolving fluorine positioning and hydrogen bonding interactions in the dihydrochloride salt .

- NMR: and NMR validate the substitution pattern and amine protonation states.

Q. In which biological systems has this compound been studied?

It is investigated as a selective monoamine oxidase (MAO) inhibitor, particularly targeting MAO-B isoforms implicated in neurodegenerative diseases like Alzheimer’s . Studies also explore its role in lysyl oxidase-like 2 (LOXL2) inhibition, relevant to fibrosis and cancer metastasis .

Advanced Research Questions

Q. How can researchers design experiments to assess LOXL2 selectivity over other isoforms?

- Enzyme activity assays: Compare IC values against LOXL2, LOX, and LOXL1 using fluorometric or colorimetric substrates (e.g., Amplex Red for HO detection).

- Structural analysis: Perform molecular docking with LOXL2’s catalytic domain (PDB: 6ZFV) to identify key interactions, such as fluorine-mediated hydrogen bonds with active-site residues .

Q. How should crystallographers address disorder in the dihydrochloride salt during refinement?

- Use SHELXL’s PART and SIMU commands to model disordered chloride ions or solvent molecules.

- Apply DFIX constraints to maintain realistic bond lengths and angles for the fluoropyridine ring .

Q. What strategies mitigate metabolic instability in vivo?

- Metabolite identification: Incubate the compound with liver microsomes and analyze metabolites via LC-HRMS. Fluorine’s electron-withdrawing effects often reduce oxidative metabolism.

- Derivatization: Modify the amine group with prodrug moieties (e.g., carbamates) to enhance plasma stability .

Q. How can conflicting IC data from enzyme assays be resolved?

- Assay validation: Ensure consistent substrate concentrations (e.g., 10 µM benzylamine for MAO-B) and pH (7.4 for physiological relevance).

- Control compounds: Include clorgyline (MAO-A inhibitor) and rasagiline (MAO-B inhibitor) to benchmark activity .

Q. What computational methods predict binding modes with MAO-B?

- Molecular dynamics (MD): Simulate ligand-receptor interactions over 100 ns to assess fluorine’s role in stabilizing the flavin adenine dinucleotide (FAD) cofactor.

- Free energy perturbation (FEP): Quantify binding affinity changes upon fluorination compared to chloro or methyl analogs .

Methodological Notes

- Structural refinement: Prioritize SHELX software for small-molecule crystallography due to its robust handling of hydrogen atoms and disorder .

- Enzyme kinetics: Use GraphPad Prism for non-linear regression analysis of IC curves, ensuring triplicate technical replicates.

- Synthetic optimization: Monitor reactions via TLC (silica gel, CHCl:MeOH 9:1) and characterize intermediates before dihydrochloride salt formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.